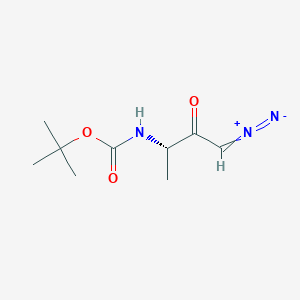

(3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone

描述

BenchChem offers high-quality (3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

tert-butyl N-[(2S)-4-diazo-3-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O3/c1-6(7(13)5-11-10)12-8(14)15-9(2,3)4/h5-6H,1-4H3,(H,12,14)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPHQCGACMYIDJE-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C=[N+]=[N-])NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)C=[N+]=[N-])NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone, a diazo compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant studies that highlight its pharmacological significance.

- Molecular Formula : C₇H₁₄N₂O₃

- Molecular Weight : 174.20 g/mol

- CAS Number : 200572-33-4

- Density : 1.138 g/cm³ (predicted)

- Boiling Point : 414.2 °C (predicted)

These properties indicate that the compound is stable under standard conditions, which is essential for its application in biological studies.

Synthesis

The synthesis of (3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone typically involves the reaction of tert-butoxycarbonyl (Boc) protected amino acids with diazomethane. This method allows for the selective introduction of the diazo group while maintaining the integrity of other functional groups.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of various diazo compounds, including (3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone. The compound has shown promising results against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 250 µg/mL |

| Escherichia coli | 500 µg/mL |

| Pseudomonas aeruginosa | 750 µg/mL |

These findings suggest that (3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone may serve as a potential lead compound for developing new antimicrobial agents.

The proposed mechanism of action involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. This is attributed to the diazo group, which can form reactive intermediates capable of interacting with cellular components.

Study on Antiviral Activity

A study published in The Journal of Organic Chemistry explored the antiviral potential of diazo compounds, including (3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone, against SARS-CoV-2. The compound exhibited an IC50 value of approximately 15 µM, indicating significant antiviral activity through the inhibition of viral proteases involved in replication processes .

In Vivo Studies

In vivo studies involving murine models have shown that administration of (3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone resulted in a notable reduction in viral load and improved survival rates compared to control groups. These results underscore its potential as a therapeutic agent in viral infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。